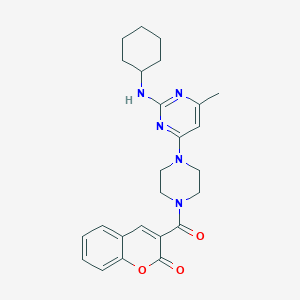
3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that incorporates a coumarin moiety linked to a piperazine ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structure of the compound can be broken down into three main components:
- Coumarin moiety : Known for its antioxidant and anti-inflammatory properties.
- Piperazine ring : Often associated with neuroactive and antimicrobial properties.
- Pyrimidine derivative : Contributes to the compound's interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. The inclusion of the cyclohexylamino and pyrimidine groups enhances this activity. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including resistant strains, indicating a broad spectrum of antimicrobial activity .
Antioxidant Properties
Coumarin derivatives are well-known for their antioxidant capabilities. The compound under study has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it exhibits considerable antioxidant activity, which may be attributed to the coumarin component .
Neuroprotective Effects
Research indicates that compounds containing both coumarin and piperazine can exhibit neuroprotective effects. They have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. For example, studies on similar compounds demonstrated their potential as antidepressants and anxiolytics through receptor binding assays .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Modulation : The piperazine moiety interacts with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation and neuroprotection.
- Antioxidant Mechanism : The coumarin structure provides electron-donating capabilities that neutralize free radicals, thereby protecting cellular components from oxidative damage .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of similar piperazine-coumarin hybrids against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, showcasing their potential as novel antimicrobial agents .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, a related compound was tested for its effects on anxiety-like behavior in rodent models. The results showed that administration led to reduced anxiety levels compared to control groups, suggesting that the compound could be further developed as an anxiolytic agent .
Data Tables
属性
IUPAC Name |
3-[4-[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-15-22(28-25(26-17)27-19-8-3-2-4-9-19)29-11-13-30(14-12-29)23(31)20-16-18-7-5-6-10-21(18)33-24(20)32/h5-7,10,15-16,19H,2-4,8-9,11-14H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHPZPRMLUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














